molecular formula C24H10Br6O6 B1247544 Cadiolide B

Cadiolide B

Cat. No. B1247544
M. Wt: 873.8 g/mol
InChI Key: CJOZHMMQXWACBU-YPEHOIGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cadiolide B is an olefinic compound. It derives from a cinnamic acid.
Cadiolide B is a natural product found in Botryllus with data available.

Scientific Research Applications

Synthesis of Cadiolide B

Cadiolide B has been successfully synthesized in a laboratory setting. The first synthesis was achieved in a 6-step process from 4-bromo-2(5H)-furanone, involving sequential, regiocontrolled introduction of three furanone substituents through aldol reactions and Suzuki cross coupling (Boukouvalas & Pouliot, 2005).

Antibacterial Properties

Cadiolide B and its analogues have demonstrated significant antibacterial activity. Some compounds within the cadiolide class exhibited potent antibacterial activity against drug-resistant strains with MICs comparable to marketed drugs like vancomycin and linezolid (Wang et al., 2017). Additionally, synthetic cadiolide analogues have shown strong inhibitory effects on bacterial biofilm formation, particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis (Mairink et al., 2018).

Antiviral and Cytotoxic Activities

Cadiolide B has shown antiviral activity against the Japanese encephalitis virus. Additionally, it exhibited cytotoxic activity against breast cancer cell lines at concentrations of less than 1 μM (Smitha et al., 2014).

properties

Product Name

Cadiolide B

Molecular Formula

C24H10Br6O6

Molecular Weight

873.8 g/mol

IUPAC Name

(5Z)-3-(3,5-dibromo-4-hydroxybenzoyl)-4-(3,5-dibromo-4-hydroxyphenyl)-5-[(3,5-dibromo-4-hydroxyphenyl)methylidene]furan-2-one

InChI

InChI=1S/C24H10Br6O6/c25-11-1-8(2-12(26)21(11)32)3-17-18(9-4-13(27)22(33)14(28)5-9)19(24(35)36-17)20(31)10-6-15(29)23(34)16(30)7-10/h1-7,32-34H/b17-3-

InChI Key

CJOZHMMQXWACBU-YPEHOIGNSA-N

Isomeric SMILES

C1=C(C=C(C(=C1Br)O)Br)/C=C\2/C(=C(C(=O)O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br

Canonical SMILES

C1=C(C=C(C(=C1Br)O)Br)C=C2C(=C(C(=O)O2)C(=O)C3=CC(=C(C(=C3)Br)O)Br)C4=CC(=C(C(=C4)Br)O)Br

synonyms

cadiolide B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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